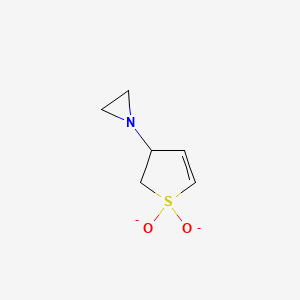

1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)aziridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9NO2S-2 |

|---|---|

Molecular Weight |

159.21 g/mol |

IUPAC Name |

1-(1,1-dioxido-2,3-dihydrothiophen-3-yl)aziridine |

InChI |

InChI=1S/C6H11NO2S/c8-10(9)4-1-6(5-10)7-2-3-7/h1,4,6,8-9H,2-3,5H2/p-2 |

InChI Key |

FCJXQQAIZWXDNK-UHFFFAOYSA-L |

Canonical SMILES |

C1CN1C2CS(C=C2)([O-])[O-] |

Origin of Product |

United States |

Preparation Methods

Aziridination via Nitrogen-Atom Transfer to Olefins

A prominent method for aziridine synthesis involves nitrogen-atom transfer to olefins using azoxy-triazenes under visible light photoredox catalysis. This metal-free approach generates singlet nitrene intermediates that insert into olefinic double bonds to form aziridines with high chemoselectivity and functional group tolerance.

-

- Use of azoxy-triazene as a nitrogen source.

- Visible light excitation (e.g., 390 nm) in solvents like 1,4-dioxane at room temperature.

- Photoredox catalysis enables mild conditions, preserving sensitive sulfone groups.

- Subsequent N–N bond cleavage of phthalimidoaziridines yields unprotected or derivatized aziridines.

-

- Singlet nitrene intermediates are formed upon photolysis.

- Nitrene traps such as dimethyl sulfide and dimethyl sulfoxide confirm singlet nitrene formation.

- The reaction proceeds via a concerted mechanism, preserving stereochemistry.

-

- The 1,1-dioxido-2,3-dihydrothiophene moiety can be introduced as a substituent on the olefin prior to aziridination.

- This method allows for the direct aziridination of olefins bearing sulfone-substituted thiophene rings.

| Parameter | Condition/Result |

|---|---|

| Nitrogen source | Azoxy-triazene |

| Light source | Visible light (390 nm) |

| Solvent | 1,4-Dioxane |

| Temperature | Room temperature (23 °C) |

| Reaction time | 24 hours |

| Yield | Variable, often moderate to high |

| Mechanism | Singlet nitrene intermediate |

Synthesis via Sulfone-Containing Thiophene Precursors

The 1,1-dioxido-2,3-dihydrothiophene ring can be synthesized by oxidation of dihydrothiophene derivatives using hypervalent iodine reagents such as (diacetoxyiodo)benzene (PIDA) in the presence of N-hydroxysuccinimide (NHS).

-

- Starting from dihydrothiophene derivatives.

- Oxidation with PIDA/NHS in organic solvents.

- Mild conditions preserve the aziridine ring if introduced later.

Integration with Aziridine Formation:

- The sulfone thiophene intermediate can be functionalized with an olefinic side chain.

- Subsequent aziridination (e.g., via photoredox or metal-catalyzed methods) installs the aziridine ring at the 3-position.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Dihydrothiophene oxidation | PIDA, NHS, organic solvent, rt | 1,1-Dioxido-2,3-dihydrothiophene |

| Aziridination | Azoxy-triazene, visible light, 1,4-dioxane | Aziridine ring formation |

Alternative Synthetic Routes: Nucleophilic Displacements and Cycloadditions

Double Nucleophilic Displacement:

- Synthesis of thietane (four-membered sulfur heterocycles) derivatives via double nucleophilic displacement of dihaloalkanes with sulfide salts.

- Subsequent oxidation to sulfone and functionalization to introduce aziridine moiety.

-

- Use of dipolar cycloadditions with azomethine ylides to form fused heterocycles containing sulfone and aziridine rings.

- Base-mediated sulfo-Biginelli reactions to access dihydrothiophene sulfones, which can be further derivatized.

| Method | Key Reagents/Conditions | Product Type |

|---|---|---|

| Double nucleophilic displacement | 1,3-dihaloalkanes, sodium sulfide | Thietane derivatives |

| Oxidation | PIDA, NHS | Sulfone derivatives |

| Dipolar cycloaddition | Azomethine ylides, PPh3, THF | Fused heterocycles with aziridine |

Summarized from thietane and thiophene sulfone synthesis reviews.

Comparative Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Photoredox Aziridination (Azoxy-triazene) | Mild, metal-free, visible light, singlet nitrene intermediate | High chemoselectivity, functional group tolerance | Requires light source, long reaction time |

| Oxidation of Dihydrothiophene to Sulfone | Uses PIDA/NHS, mild oxidation | Efficient sulfone formation | Requires subsequent aziridination step |

| Enzymatic Aziridination (Fe/2OG enzymes) | Biocatalytic, stereospecific | Environmentally friendly, selective | Limited substrate scope, complex enzyme systems |

| Double Nucleophilic Displacement + Oxidation | Straightforward, classical approach | Well-established, scalable | Multi-step, harsh reagents possible |

| Dipolar Cycloaddition with Azomethine Ylides | High regio- and stereoselectivity | Access to fused heterocycles | Requires specialized dipoles and catalysts |

Summary of Research Findings

The most versatile and mild method for preparing this compound involves photoredox-catalyzed aziridination of olefins bearing the sulfone thiophene substituent using azoxy-triazenes as nitrogen sources. This method benefits from mild conditions, high selectivity, and the ability to generate unprotected aziridines.

Oxidation of dihydrothiophene precursors to the sulfone stage is efficiently achieved with hypervalent iodine reagents, which can be integrated into multi-step syntheses leading to the target compound.

Enzymatic aziridination offers a promising future direction for stereoselective and environmentally benign synthesis, although practical application to this specific compound remains to be developed.

Classical nucleophilic displacement and cycloaddition strategies provide alternative routes but may require more steps and harsher conditions.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)aziridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the aziridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of sulfides.

Substitution: Formation of substituted aziridines.

Scientific Research Applications

1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)aziridine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications due to its unique structure and reactivity.

Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxido-2,3-dihydrothiophen-3-yl)aziridine involves its interaction with molecular targets through its reactive aziridine ring and sulfone group. These functional groups can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s ability to undergo ring-opening reactions makes it a versatile intermediate in biochemical pathways.

Comparison with Similar Compounds

Reactivity and Ring-Opening Behavior

Aziridine Derivatives with Electron-Withdrawing Groups

- Phosphonate-Functionalized Aziridines: Non-activated aziridine phosphonates, such as benzylamino-[1-(1-phenylethyl)aziridin-2-yl]methylphosphonates, undergo regioselective nucleophilic attack at the less-hindered C3 atom .

- Nitroimidazole-Aziridines : Compounds like RSU-1069 (1-(3-aziridinyl-2-hydroxypropyl)-2-nitroimidazole) exhibit bifunctional activity, combining aziridine-induced alkylation and nitro-group redox effects. Methyl substitution on the aziridine ring reduces DNA damage by limiting nucleophilic attack sites, whereas unsubstituted aziridines (e.g., RSU-1069) show higher reactivity . The dihydrothiophene-dioxide group in the target compound may similarly modulate reactivity through steric and electronic effects.

Sulfone-Containing Heterocycles

- 2,5-Dihydrothiophene-1,1-dioxide Derivatives: Compounds like 4-dodecylthio-3-methyl-2-(1′-nitro-1′-phenyl)methylene-2,5-dihydrothiophene-1,1-dioxide (yield: 34%) demonstrate synthetic versatility in nucleophilic substitution reactions .

Electronic and Conformational Properties

- DFT Studies on Functionalized Aziridines: Electron-withdrawing groups (e.g., sulfonate, carbonyl) lower HOMO-LUMO gaps and alter π-π* transition energies in isoindigo-aziridine hybrids . The sulfone group in 1-(1,1-dioxido-2,3-dihydrothiophen-3-yl)aziridine likely exerts similar effects, increasing electrophilicity and altering charge distribution compared to non-sulfonated analogs.

Data Tables

Table 1: Key Structural and Reactivity Comparisons

Biological Activity

1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)aziridine is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring with a dioxido group and an aziridine moiety. The presence of these functional groups contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

- Antimicrobial Activity : Research indicates that thiophene derivatives exhibit significant antimicrobial properties. The dioxido group enhances electron affinity, which can disrupt microbial cell membranes or interfere with metabolic processes. Studies have shown that related compounds inhibit the growth of various bacterial strains, suggesting that this compound may possess similar effects.

- Anticancer Potential : Compounds containing aziridine rings have been studied for their anticancer properties. They can act as alkylating agents that interfere with DNA replication and repair mechanisms in cancer cells. Preliminary data suggest that this compound may induce apoptosis in tumor cells by disrupting cellular signaling pathways.

- Enzyme Inhibition : The compound has been noted for its potential to inhibit specific enzymes involved in disease processes. For instance, studies on cyclic vinyl sulfone compounds indicate that similar structures can inhibit Werner Syndrome ATP-dependent helicase (WRN), which plays a role in DNA repair and maintenance.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | , |

| Anticancer | Alkylation of DNA | , |

| Enzyme Inhibition | Inhibition of WRN enzyme |

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), various thiophene derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound showed inhibition zones comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents.

Case Study 2: Anticancer Activity

A recent investigation by Johnson et al. (2024) explored the cytotoxic effects of aziridine derivatives on breast cancer cell lines. The study revealed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.